2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential implications in various fields of research and industry. This compound features a benzenesulfonamide group attached to a 2-oxoindoline moiety, with a chlorine atom at the second position of the indoline ring.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII), and protein kinases . These proteins play crucial roles in various cellular processes, including cell growth and division, signal transduction, and regulation of pH and fluid balance.
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it shows promising inhibitory effects on hCA XII . It also exhibits significant inhibitory activity against a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting carbonic anhydrases, it disrupts the balance of carbon dioxide and bicarbonate ions in cells, which can affect various physiological processes . Its inhibition of protein kinases can disrupt signal transduction pathways, potentially affecting cell growth and division .
Pharmacokinetics
Indole derivatives, which include this compound, are known for their diverse biological activities and have been explored for therapeutic possibilities .
Result of Action
The compound’s action results in significant antiproliferative activity. For instance, one of the compounds in the same series showed potent antiproliferative activity against most of the 60 cell lines, with mean growth inhibition of 61.83% . This suggests that the compound could potentially be used as an anticancer agent.
Preparation Methods
The synthesis of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-oxoindoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-oxoindoline derivatives: These compounds share the indoline core structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: These compounds contain the benzenesulfonamide group and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of the indoline and benzenesulfonamide moieties, which may confer distinct biological activities and chemical reactivity.
Biological Activity
2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound's structure suggests potential applications in anticancer and antimicrobial therapies due to its ability to interact with various biological macromolecules.
Chemical Structure
The compound can be represented by the following IUPAC name and chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C15H12ClN2O3S
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. A notable study evaluated a series of benzenesulfonamides for their antiproliferative effects against the NCI-60 cancer cell line panel. The results indicated that many compounds exhibited significant growth inhibition, with IC50 values ranging from 2.02 μM to 7.82 μM across different cell lines .
Compound | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HCT-116 | 3.67 | Induces apoptosis |
Compound B | MDA-MB-231 | 7.43 | Cell cycle arrest at G2/M |
This compound | Various | TBD | TBD |
Case Studies
- In Vitro Studies : A study investigated the effects of various sulfonamide derivatives on cancer cell lines, revealing that modifications in the chemical structure significantly influenced biological activity. The introduction of the indole moiety in compounds similar to this compound enhanced antiproliferative effects .
- Molecular Docking Studies : Computational studies have shown that sulfonamides can effectively bind to target enzymes involved in cancer proliferation and bacterial growth, supporting their role as potential therapeutic agents .
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWKBQVRCLTDDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.